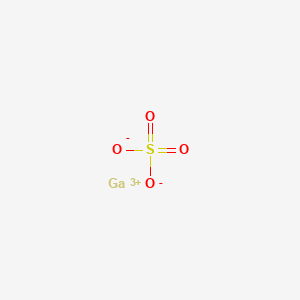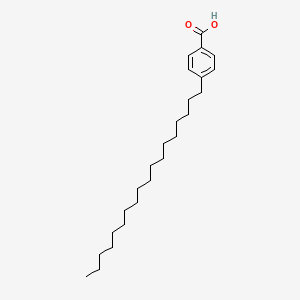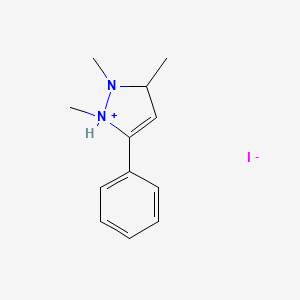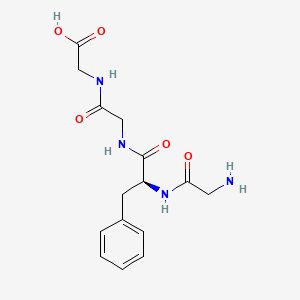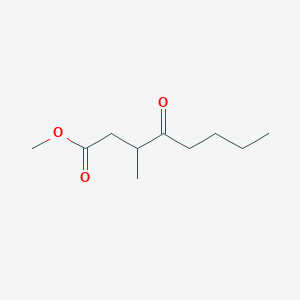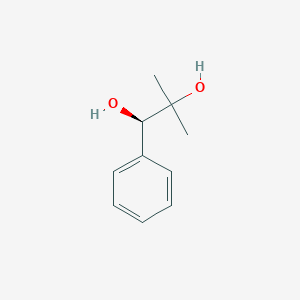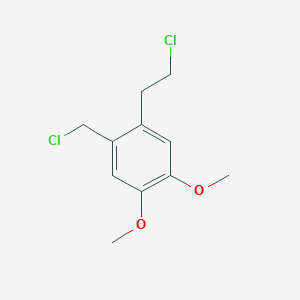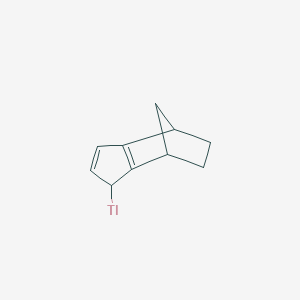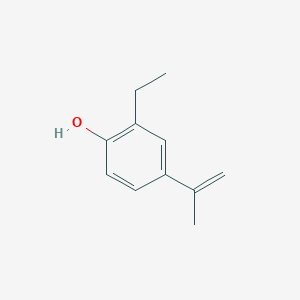
2-Ethyl-4-(prop-1-en-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(prop-1-en-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group and a prop-1-en-2-yl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethyl and prop-1-en-2-yl groups under controlled conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable alkylating agent, such as ethyl bromide and prop-1-en-2-yl bromide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic alkylation of phenol using ethylene and propylene in the presence of a suitable catalyst, such as a zeolite or a metal oxide catalyst. This method allows for the continuous production of the compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(prop-1-en-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-1-en-2-yl)phenol: Known for its anti-inflammatory properties.
4-(Prop-1-en-2-yl)phenol: Studied for its antimicrobial activities.
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Used in the synthesis of various organic compounds
Uniqueness
2-Ethyl-4-(prop-1-en-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of ethyl and prop-1-en-2-yl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
32565-65-4 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-ethyl-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C11H14O/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-7,12H,2,4H2,1,3H3 |
InChI-Schlüssel |
SUKZIEQXDVGCJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


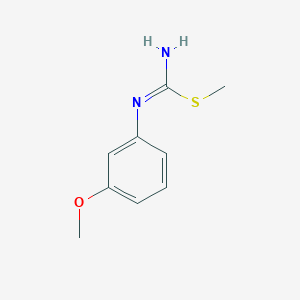
silane](/img/structure/B14690547.png)
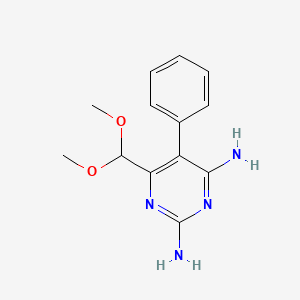
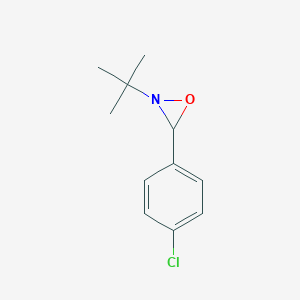
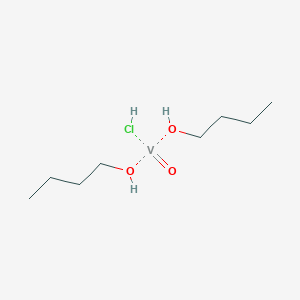
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
